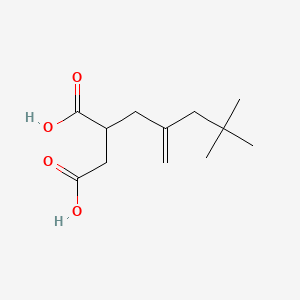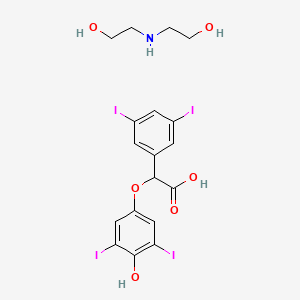
2-(3,5-Diiodo-4-hydroxyphenoxy)-2-(3,5-diiodophenyl)acetic acid aminodiethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Diiodo-4-hydroxyphenoxy)-2-(3,5-diiodophenyl)acetic acid aminodiethanol is a complex organic compound characterized by the presence of multiple iodine atoms and phenolic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diiodo-4-hydroxyphenoxy)-2-(3,5-diiodophenyl)acetic acid aminodiethanol typically involves multi-step organic reactions The process may start with the iodination of phenolic compounds, followed by coupling reactions to form the desired phenoxy and phenyl acetic acid structures
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions may target the iodine atoms, potentially leading to deiodination.
Substitution: The compound can participate in substitution reactions, where iodine atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to deiodinated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential effects on cellular processes. Its iodine content could make it useful in imaging studies or as a tracer in metabolic experiments.
Medicine
The compound’s potential medicinal applications could include its use as a therapeutic agent or diagnostic tool. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the manufacture of specialty chemicals, pharmaceuticals, or as a component in advanced materials.
作用机制
The mechanism by which 2-(3,5-Diiodo-4-hydroxyphenoxy)-2-(3,5-diiodophenyl)acetic acid aminodiethanol exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might encompass signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
Similar Compounds
2-(3,5-Diiodo-4-hydroxyphenoxy)acetic acid: Lacks the aminodiethanol group.
2-(3,5-Diiodophenyl)acetic acid: Lacks the phenoxy and aminodiethanol groups.
4-Hydroxy-3,5-diiodophenoxyacetic acid: Similar structure but different functional groups.
Uniqueness
The uniqueness of 2-(3,5-Diiodo-4-hydroxyphenoxy)-2-(3,5-diiodophenyl)acetic acid aminodiethanol lies in its combination of multiple iodine atoms, phenolic groups, and the aminodiethanol moiety. This combination imparts distinct chemical and biological properties, making it a compound of interest for various applications.
属性
CAS 编号 |
73622-59-0 |
|---|---|
分子式 |
C18H19I4NO6 |
分子量 |
853.0 g/mol |
IUPAC 名称 |
2-(3,5-diiodophenyl)-2-(4-hydroxy-3,5-diiodophenoxy)acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C14H8I4O4.C4H11NO2/c15-7-1-6(2-8(16)3-7)13(14(20)21)22-9-4-10(17)12(19)11(18)5-9;6-3-1-5-2-4-7/h1-5,13,19H,(H,20,21);5-7H,1-4H2 |
InChI 键 |
FNSPSAAOYFWAFH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1I)I)C(C(=O)O)OC2=CC(=C(C(=C2)I)O)I.C(CO)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)
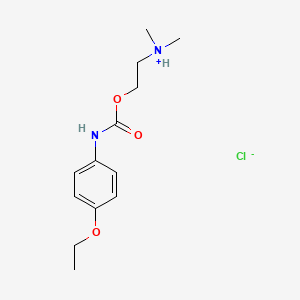
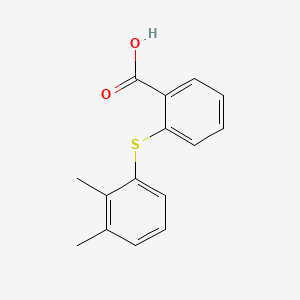
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)
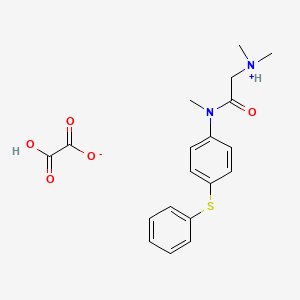
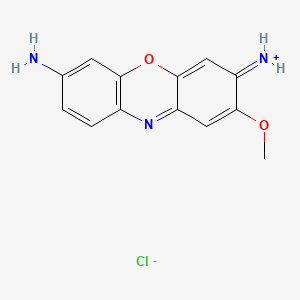
![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)

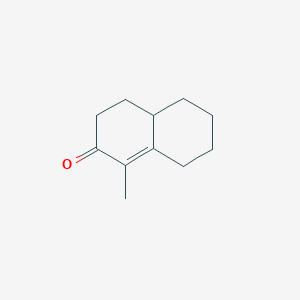
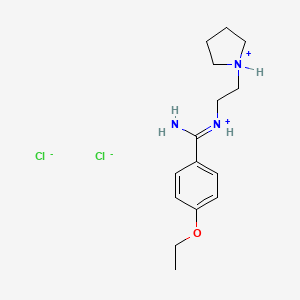

![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
![Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13770888.png)
